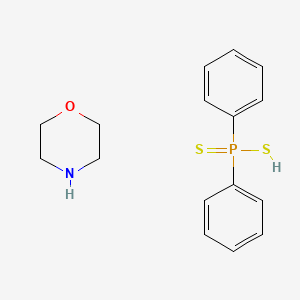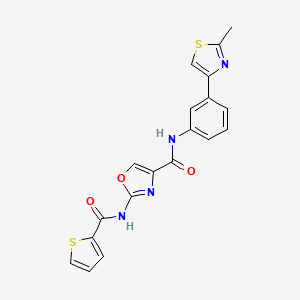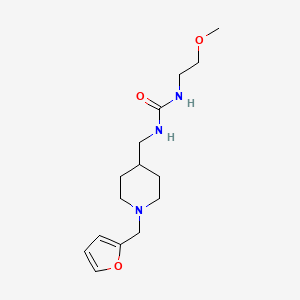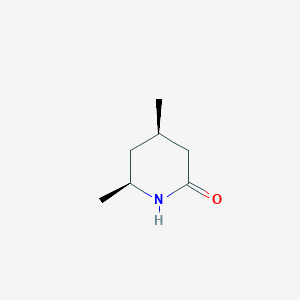![molecular formula C24H20FN3O2S2 B2432010 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1252817-41-6](/img/structure/B2432010.png)
2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H20FN3O2S2 and its molecular weight is 465.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process, starting with the preparation of key intermediates. A commonly used route involves the synthesis of 3,4-dihydroquinolin-1(2H)-yl derivatives, followed by functionalization to introduce the oxoethyl and sulfanyl groups. Subsequent coupling reactions with fluorobenzyl and thienopyrimidin-4(3H)-one derivatives are performed under carefully controlled conditions, such as specific temperatures, solvents, and catalysts.
Industrial Production Methods: Industrial production of this compound can involve batch or continuous flow synthesis. Optimization of reaction parameters, such as the concentration of reagents, reaction time, and purification techniques, is crucial to achieve high yields and purity. Methods like high-performance liquid chromatography (HPLC) and crystallization are often employed in the final purification steps.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl and quinolin moieties, leading to the formation of sulfoxides or quinoline N-oxides.
Reduction: Reduction of the carbonyl groups or double bonds in the structure can yield reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl and thienopyrimidin rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
Reducing Agents: Common reducers include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Conditions such as base-catalyzed reactions with alkoxides, amines, or thiols.
Major Products Formed: Depending on the reaction type, the major products can range from sulfoxides and reduced analogs to various substitution derivatives, each with potentially distinct properties and applications.
Scientific Research Applications: This compound is utilized in various domains of scientific research:
Chemistry: It serves as a versatile building block in synthetic organic chemistry for constructing complex molecular architectures.
Biology: The compound is studied for its biological activity, including potential interactions with cellular targets and signaling pathways.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, including as an anti-cancer agent or in neuroprotective roles.
Industry: The compound's unique chemical properties make it suitable for use in materials science, such as in the development of novel polymers or electronic materials.
Mechanism of Action: The compound's effects are mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to observed pharmacological effects. For instance, binding to enzyme active sites can inhibit or enhance their catalytic activity, while interactions with receptors can alter cellular signaling dynamics.
Comparison with Similar Compounds: Compared to other compounds in its class, "2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one" stands out due to its unique combination of functional groups and structural motifs. Similar compounds might include other quinolin, thienopyrimidin, or fluorobenzyl derivatives, each offering variations in chemical reactivity and biological activity. the specific arrangement and combination of groups in this compound provide distinct advantages in terms of versatility and application potential.
Enjoying the deep dive into the fascinating world of this compound?
Propriétés
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2S2/c25-18-9-3-1-7-17(18)14-28-23(30)22-19(11-13-31-22)26-24(28)32-15-21(29)27-12-5-8-16-6-2-4-10-20(16)27/h1-4,6-7,9-11,13H,5,8,12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOLWPIFIGGVPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5F)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-chloro-4-fluorobenzenesulfonyl)-2-(ethylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2431930.png)
![3-(4-chlorophenyl)-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2431931.png)
![4-((4-benzylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2431932.png)


![5-bromo-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide](/img/structure/B2431937.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2431940.png)



![5-Bromo-2-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2431946.png)
![N-[(2,4-difluorophenyl)methyl]-1-(3-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2431947.png)

